1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol
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Overview
Description
1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol is a chemical compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential genotoxicity and are often studied for their implications in various fields, including pharmaceuticals and environmental science .
Chemical Reactions Analysis
1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas in the presence of a catalyst. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol involves its interaction with genetic material. As a genotoxic impurity, it can cause direct or indirect damage to DNA, leading to mutations and potentially cancer . The molecular targets include DNA bases, where it can form adducts and cause structural changes.
Comparison with Similar Compounds
Similar compounds to 1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol include other nitrosamines such as:
1-Methyl-4-nitrosopiperazine: Known for its presence as an impurity in pharmaceuticals.
4-Nitrosopiperazine-1-ethanol: Used in similar research applications and studied for its genotoxic effects.
The uniqueness of this compound lies in its specific structure and the particular pathways it affects in biological systems.
Properties
CAS No. |
50597-38-1 |
---|---|
Molecular Formula |
C7H15N3O2 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-(4-methyl-1-nitrosopiperazin-2-yl)ethanol |
InChI |
InChI=1S/C7H15N3O2/c1-6(11)7-5-9(2)3-4-10(7)8-12/h6-7,11H,3-5H2,1-2H3 |
InChI Key |
SCMHIIQEDUUUSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CN(CCN1N=O)C)O |
Origin of Product |
United States |
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